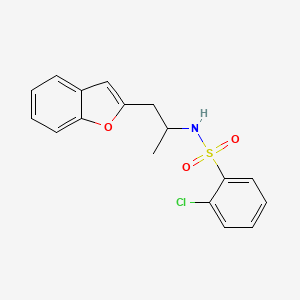

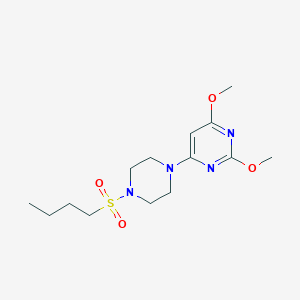

N-(1-(苯并呋喃-2-基)丙基)-2-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide and related compounds typically involves multi-step chemical reactions, starting from accessible materials. An example in the literature describes the use of gold(I)-catalyzed cascade reactions for synthesizing highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, showcasing the utility of gold carbenoid chemistry in facilitating group migration and cyclization processes (Tao Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide derivatives has been elucidated through crystallographic studies, revealing intricate details about their conformation and intermolecular interactions. For instance, studies have shown that these compounds form isomorphous crystal structures stabilized by various intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions, which play a significant role in determining the crystal packing and overall molecular arrangement (J. Bats et al., 2001).

Chemical Reactions and Properties

Benzenesulfonamides, including N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide, participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include N-alkylation processes facilitated by transition-metal catalysis, which are crucial for the direct synthesis of amino-(N-alkyl)benzenesulfonamides from aminobenzenesulfonamides using alcohols as alkylating agents. Such reactions highlight the compounds' potential for recognizing different types of amino groups in complex molecules (Lei Lu et al., 2015).

科学研究应用

催化和化学合成

已经探索了与N-(1-(苯并呋喃-2-基)丙烷-2-基)-2-氯苯磺酰胺相关的化合物的合成和表征,以探讨它们在催化和有机合成中的潜力。例如,在酮的无碱转移氢化中使用Cp*Ir(pyridinesulfonamide)Cl前催化剂展示了磺酰胺衍生物在催化过程中的应用。这些前催化剂在转移氢化反应中表现出高活性,无需碱性添加剂或卤化物抽提剂,在未干燥和未脱气的底物中可以在空气中进行(A. Ruff et al., 2016)。此外,通过金(I)催化的级联反应合成高度取代的N-(呋喃-3-基亚甲基)苯磺酰胺展示了这些化合物在有机合成中的实用性,用新颖的群迁移观察丰富了金卡宾化学(Tao Wang et al., 2014)。

生物和药物应用

对苯磺酰胺衍生物的研究也延伸到生物和药物领域。对新型磺酰胺抗癌药物indisulam的抗癌性能进行的研究突显了其多方面的作用机制,包括细胞周期阻滞、酶抑制和基因表达调节。该化合物目前正在临床开发中,用于固体肿瘤的治疗,展示了磺酰胺衍生物在肿瘤学中的潜力(C. Supuran, 2003)。此外,合成2-苄硫基-4-氯苯磺酰胺衍生物并评估其抗肿瘤活性展示了磺酰胺化合物在新型抗癌疗法开发中的持续探索,其中一些衍生物对肺癌和黑色素瘤细胞系显示出显著活性(J. Sławiński等,2006)。

属性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQILYUKUWXYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)